7-(2,3-dimethoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
7-(2,3-dimethoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C22H23N5O3 and its molecular weight is 405.458. The purity is usually 95%.
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Scientific Research Applications
Scientific Research Applications of Triazolo[1,5-a]pyrimidine Derivatives
Triazolo[1,5-a]pyrimidine derivatives have been explored in various scientific contexts due to their unique structural and chemical properties. Although the exact compound was not directly mentioned in the literature, related compounds within the triazolo[1,5-a]pyrimidine family have been studied for their potential in treating various conditions and their mechanisms of action.
Neuroprotection and Parkinson's Disease
Caffeine and certain A2A adenosine receptor antagonists, which share structural similarities with triazolo[1,5-a]pyrimidine derivatives, have been investigated for their neuroprotective effects, particularly in the context of Parkinson's disease. Studies suggest that caffeine, acting through A2A receptor blockade, can attenuate the neurotoxic effects of certain neurotoxins in models of Parkinson's disease, highlighting a potential therapeutic pathway involving adenosine receptor modulation (Chen et al., 2001).
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to exhibit numerous activities, including acting as rorγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Mode of Action
These interactions can lead to changes in the conformation and activity of the target proteins, thereby influencing the biological processes they are involved in .
Biochemical Pathways
Given its potential targets, it may influence pathways related to immune response, oxygen sensing, and signal transduction . The downstream effects of these pathway alterations would depend on the specific context and could include changes in cell proliferation, differentiation, and survival.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the biological context. For instance, if it acts as an inhibitor of JAK1 and JAK2, it could potentially suppress the JAK-STAT signaling pathway, which could lead to decreased cell proliferation and immune response .
properties
IUPAC Name |
7-(2,3-dimethoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3/c1-13-8-5-6-10-16(13)26-21(28)18-14(2)25-22-23-12-24-27(22)19(18)15-9-7-11-17(29-3)20(15)30-4/h5-12,19H,1-4H3,(H,26,28)(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBWSYLFTXARGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC3=NC=NN3C2C4=C(C(=CC=C4)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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